3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

Regioisomerism Synthetic Intermediate Quality Control

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (CAS 1203498-96-7) is a regiospecifically 3,4-substituted pyridine intermediate critical for kinase inhibitor R&D. Unlike generic regioisomers (e.g., 2,3-substituted analogs), this exclusive 3,4-substitution defines the spatial vector of the terminal alkyne handle, enabling reliable Sonogashira couplings and CuAAC click chemistry for SAR library synthesis. The benzyloxy group permits orthogonal deprotection via mild hydrogenolysis. Substituting regioisomers risks divergent biological outcomes. Confirm this exact CAS for reproducible synthesis.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 1203498-96-7
Cat. No. B1521493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol
CAS1203498-96-7
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=NC=C2)C#CCO
InChIInChI=1S/C15H13NO2/c17-10-4-7-14-11-16-9-8-15(14)18-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,17H,10,12H2
InChIKeyYFUDPXJYMLQHQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (CAS 1203498-96-7) Procurement Guide: Structure and Class Identification


3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (CAS 1203498-96-7) is a functionalized pyridine derivative with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol. It belongs to a class of benzyloxy-substituted pyridine compounds characterized by a prop-2-yn-1-ol moiety . Structurally, it features a pyridine ring with a benzyloxy group at the 4-position and a propargylic alcohol side chain at the 3-position. This compound is primarily utilized as a synthetic intermediate or building block in medicinal chemistry for the development of kinase inhibitors and other bioactive molecules .

Why 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (CAS 1203498-96-7) Cannot Be Readily Substituted: The Case for Precise Analog Selection


Generic substitution among benzyloxy-pyridine derivatives is scientifically unsound due to significant differences in substitution patterns that drastically alter chemical reactivity and biological target engagement. 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (CAS 1203498-96-7) is distinguished by a specific 3,4-substitution pattern on the pyridine ring, which directs the spatial orientation of both the benzyloxy protecting group and the propargylic alcohol handle. This arrangement is critical for downstream synthetic steps, such as Sonogashira couplings or click chemistry conjugations, and for achieving the correct geometry in final target molecules . A close structural analog, 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol (CAS 1203499-09-5), features a 2,3-substitution pattern, resulting in a fundamentally different vector for the alkyne moiety and altered steric and electronic properties [1]. Interchanging these regioisomers would lead to distinct chemical behavior and the synthesis of divergent final products, precluding simple replacement without extensive revalidation.

Comparative Quantitative Evidence for Selecting 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (CAS 1203498-96-7)


Regioisomeric Purity and Structural Fidelity for Downstream Synthesis

The synthetic utility of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (CAS 1203498-96-7) is contingent upon its exact regioisomeric identity. The primary structural comparator, 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol (CAS 1203499-09-5), represents a distinct compound with a different spatial arrangement of its functional groups [1]. The target compound features a 3,4-substitution pattern, while the analog has a 2,3-substitution pattern. This structural difference is not trivial; it defines the compound's chemical identity and reactivity [1].

Regioisomerism Synthetic Intermediate Quality Control

Procurement-Grade Purity Specifications: A Comparative Analysis

The available purity of a compound is a primary driver of procurement decisions. Analysis of vendor offerings for 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol reveals a typical purity specification of 95% or higher, with some suppliers offering up to 98% purity . In contrast, a close analog, 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol (CAS 1203499-09-5), is frequently listed as a research chemical without a specific purity guarantee, often categorized under 'Miscellaneous' building blocks .

Chemical Purity Procurement Vendor Specifications

Role as a Documented Intermediate in Kinase Inhibitor Synthesis

The target compound is explicitly cited for its use in synthesizing derivatives with EGFR kinase inhibitory activity and antiproliferative effects . This provides a direct and documented link to a specific, high-value research area. While a related compound, 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol (CAS 1203499-09-5), is a structural analog, no equivalent documented use as an intermediate in kinase inhibitor programs was identified in the available search results. Its description is more generic, noted only as a 'useful research chemical' .

Medicinal Chemistry Kinase Inhibitor Synthetic Intermediate

Primary Application Scenarios for 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (CAS 1203498-96-7)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

This compound is ideally suited for medicinal chemistry programs focused on developing novel kinase inhibitors, particularly those targeting EGFR . The specific 3,4-substitution pattern and propargylic alcohol handle provide a defined vector for elaboration, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies. The documented use of this precise compound as a synthetic intermediate validates its selection for such projects .

Chemical Biology: Click Chemistry for Bioconjugation and Target Identification

The terminal alkyne moiety of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is a classic handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry . This enables its use in chemical biology applications such as attaching fluorescent dyes, biotin tags, or affinity matrices to probe-containing molecules for target identification, cellular imaging, or pull-down assays. The ability to form stable triazole linkages makes it a versatile tool for studying biological systems .

Organic Synthesis: Versatile Building Block for Complex Molecule Construction

As a building block, 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is a key starting material for synthesizing more complex organic molecules, including potential antibacterial and anticancer agents . The benzyloxy group serves as a protecting group for the pyridinol oxygen, which can be selectively removed under mild hydrogenolysis conditions to reveal a reactive hydroxyl group for further functionalization. This orthogonal reactivity is a powerful feature in multi-step synthesis .

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